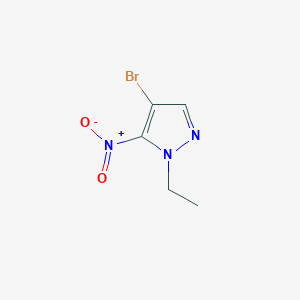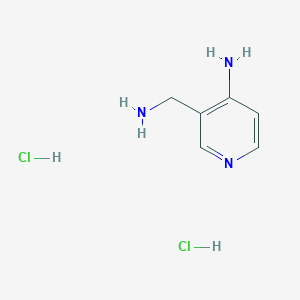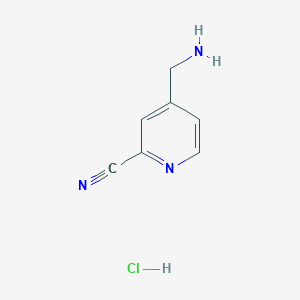
4-Bromo-1-(difluorometil)-2-nitrobenceno
Descripción general
Descripción
4-Bromo-1-(difluoromethyl)-2-nitrobenzene: is an organic compound with the molecular formula C7H4BrF2NO2. It is a substituted benzene derivative, characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Industry: In the chemical industry, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is used in the production of specialty chemicals, dyes, and polymers. Its unique reactivity allows for the creation of novel materials with desired properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene typically involves multi-step organic reactions One common method is the nitration of 4-Bromo-1-(difluoromethyl)benzene
Industrial Production Methods: Industrial production of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 4-Bromo-1-(difluoromethyl)-2-aminobenzene.
Substituted Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, nitro, and difluoromethyl) influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
4-Bromo-1-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-2-nitrotoluene: Contains a methyl group instead of a difluoromethyl group, affecting its physical and chemical properties.
Uniqueness: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is unique due to the combination of bromine, difluoromethyl, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFQJRYDDBGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)









